7-Fluoro-4-methyl Isatin
Overview
Description
7-Fluoro-4-methyl Isatin is a derivative of isatin, a heterocyclic compound known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4-methyl Isatin typically involves the introduction of fluorine and methyl groups onto the isatin core. One common method is the acid-catalyzed condensation reaction between isatins and indoles. For instance, 1-methylisatin and 5-methylisatin, as well as 5-chloro, 7-fluoro, or 4-bromo-isatins, react smoothly with indoles, furnishing trisindolines in excellent yields . The reaction conditions, such as the choice of catalyst and temperature, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-4-methyl Isatin undergoes various chemical reactions, including oxidation, reduction, substitution, and condensation reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms into the compound.
Condensation: Aldol condensation reactions with aldehydes or ketones can form new carbon-carbon bonds, leading to the synthesis of various derivatives
Major Products Formed: The major products formed from these reactions include 2-oxindoles, tryptanthrin, indirubins, and other biologically active compounds .
Scientific Research Applications
7-Fluoro-4-methyl Isatin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound serves as a versatile precursor for the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its antiviral, antibacterial, and anticancer properties. It has shown promising results in inhibiting the growth of various pathogens and cancer cell lines .
Medicine: In medicine, this compound derivatives are explored for their potential as therapeutic agents. They exhibit a broad spectrum of biological activities, including anti-inflammatory, anticonvulsant, and neuroprotective effects .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and corrosion inhibitors. Its chemical stability and reactivity make it a valuable compound for various industrial applications .
Mechanism of Action
The mechanism of action of 7-Fluoro-4-methyl Isatin involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes. In cancer research, this compound derivatives have been shown to induce apoptosis in cancer cells by modulating key signaling pathways .
Comparison with Similar Compounds
5-Fluoroisatin: Another fluorinated isatin derivative with similar biological activities.
4-Methylisatin: A methylated isatin derivative with distinct chemical properties.
5-Chloroisatin: A chlorinated isatin derivative with unique reactivity and biological activities
Uniqueness: 7-Fluoro-4-methyl Isatin stands out due to the combined presence of fluorine and methyl groups, which enhance its chemical stability and biological activity. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the methyl group improves its binding affinity to target proteins .
Properties
IUPAC Name |
7-fluoro-4-methyl-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-4-2-3-5(10)7-6(4)8(12)9(13)11-7/h2-3H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGGNINMNUOKJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)NC(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588537 | |
Record name | 7-Fluoro-4-methyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749240-53-7 | |
Record name | 7-Fluoro-4-methyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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